molecular formula C9H11OP B14369036 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one CAS No. 91877-29-1

1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one

Cat. No.: B14369036
CAS No.: 91877-29-1
M. Wt: 166.16 g/mol
InChI Key: KMSJKCSIJYHJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one is a heterocyclic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a phosphorus atom within its indole-like structure, which imparts unique chemical properties and reactivity

Preparation Methods

The synthesis of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for the synthesis of phosphindoles . This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The phosphorus atom within the structure can participate in unique reactivity patterns, making the compound versatile in organic synthesis.

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The compound can undergo substitution reactions at the phosphorus atom or the indole ring. Reagents such as halogens, alkylating agents, and nucleophiles are often employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: In the materials science industry, the compound can be used to develop new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one involves its interaction with molecular targets and pathways. The phosphorus atom within the structure can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the indole ring can interact with proteins and enzymes, modulating their activity.

The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action. For example, oxidation and reduction reactions can alter its electronic properties, affecting its interactions with biological molecules.

Comparison with Similar Compounds

1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be compared with other similar compounds, such as indole derivatives and phosphine oxides. While indole derivatives share a similar core structure, the presence of the phosphorus atom in this compound imparts unique reactivity and properties.

    Indole Derivatives: These compounds are widely studied for their biological activity and synthetic utility. they lack the unique reactivity associated with the phosphorus atom.

    Phosphine Oxides: These compounds contain a phosphorus-oxygen bond and are known for their stability and reactivity. They share some similarities with this compound but differ in their overall structure and properties.

Properties

CAS No.

91877-29-1

Molecular Formula

C9H11OP

Molecular Weight

166.16 g/mol

IUPAC Name

1-methyl-2,3-dihydrophosphindole 1-oxide

InChI

InChI=1S/C9H11OP/c1-11(10)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3

InChI Key

KMSJKCSIJYHJTJ-UHFFFAOYSA-N

Canonical SMILES

CP1(=O)CCC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.